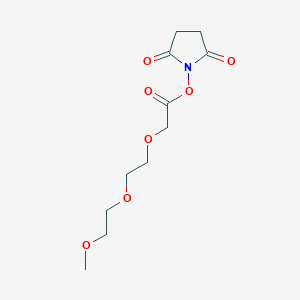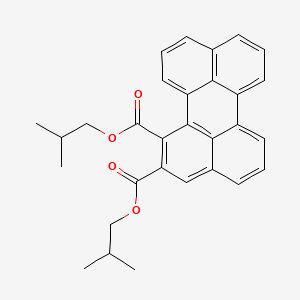
Diisobutyl Perylenedicarboxylate
Overview
Description
Diisobutyl Perylenedicarboxylate is a chemical compound with the molecular formula C30H28O4 . It is also known by other names such as bis (2-methylpropyl) perylene-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular structure of Diisobutyl Perylenedicarboxylate is represented by the InChI code1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 . The compound has a molecular weight of 452.5 g/mol . Physical And Chemical Properties Analysis
Diisobutyl Perylenedicarboxylate has a molecular weight of 452.5 g/mol . It has a computed XLogP3-AA value of 8.1, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 452.19875937 g/mol . The topological polar surface area of the compound is 52.6 Ų . It has a complexity of 744 .Scientific Research Applications
Fluorescent Dye-Doped Polymer Films
Diisobutyl Perylenedicarboxylate has been utilized as a fluorescent dye in the creation of brightening polymer-stabilized bistable cholesteric liquid crystal (PSBCLC) films. These films are designed to improve the utilization of incident light by absorbing lights outside of the reflection bandwidth, enhancing the brightness and color saturation of displays .
Chromatography and Mass Spectrometry
In the field of analytical chemistry, Diisobutyl Perylenedicarboxylate may be used in chromatography or mass spectrometry applications to help with sample manipulation or as a standard for calibration due to its distinct molecular structure .
Safety and Hazards
Diisobutyl Perylenedicarboxylate has a GHS07 signal word, indicating a warning . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
A recent paper discusses the use of Diisobutyl Perylenedicarboxylate in the preparation of brightening polymer-stabilized bistable cholesteric liquid crystal (PSBCLC) films . The study found that PSBCLC films doped with 1.0 wt% diisobutyl had a high contrast ratio and a relatively low drive voltage . This suggests potential applications in cholesteric liquid crystal reflective displays .
properties
IUPAC Name |
bis(2-methylpropyl) perylene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNPMBAQGMLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl Perylenedicarboxylate | |
CAS RN |
79869-59-3 | |
| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




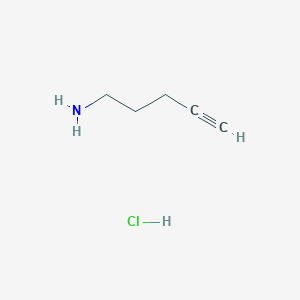
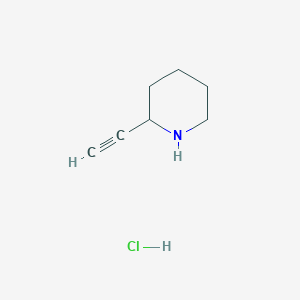

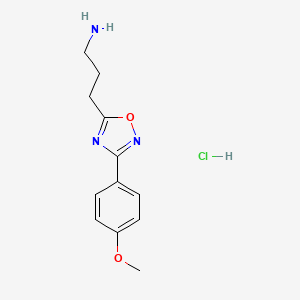



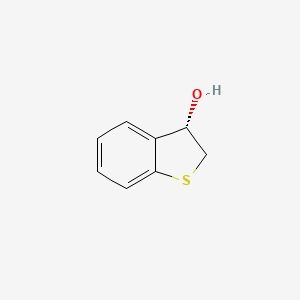
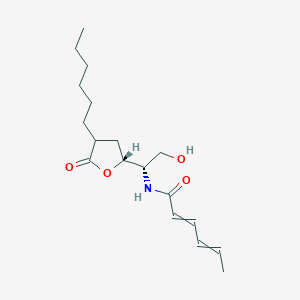
![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)


